molecular formula C14H19IN2O B14916227 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide

Cat. No.: B14916227
M. Wt: 358.22 g/mol
InChI Key: UMVPLIXLFFASAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide is a synthetic organic compound that features an iodine atom attached to a benzamide structure, with a pyrrolidine ring linked via a propyl chain

Preparation Methods

The synthesis of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide typically involves the following steps:

Chemical Reactions Analysis

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity, facilitating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H19IN2O

Molecular Weight

358.22 g/mol

IUPAC Name

2-iodo-N-(3-pyrrolidin-1-ylpropyl)benzamide

InChI

InChI=1S/C14H19IN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-2,6-7H,3-5,8-11H2,(H,16,18)

InChI Key

UMVPLIXLFFASAI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.